N-(4,4-Difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride
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Overview
Description
Scientific Research Applications
Fluorinated Compounds in Medicinal Chemistry
A study by Zafrani et al. (2017) explored the role of difluoromethyl groups as lipophilic hydrogen bond donors, acting as bioisosteres for hydroxyl, thiol, or amine groups in drug design. This property enhances the drug-like characteristics of compounds, including lipophilicity and hydrogen bonding capabilities, which are crucial for the rational design of pharmaceuticals (Zafrani et al., 2017).
Polymer Science Applications
In polymer science, Guo et al. (2009) synthesized polyfluorene derivatives with primary amine groups on side chains, showcasing the potential for creating materials with special surface morphologies and self-assembly behaviors. These materials are of interest for molecular ordering and device fabrication, particularly in the context of polymer light-emitting diodes (PLEDs) (Guo et al., 2009).
Environmental Science and PFAS Removal
Ateia et al. (2019) provided a critical review on the use of amine-containing sorbents for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The study highlights the effectiveness of amine-functionalized materials in capturing PFAS, a group of persistent environmental pollutants, through electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
N-(4,4-difluoropentyl)-4,4-difluoropentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F4N.ClH/c1-9(11,12)5-3-7-15-8-4-6-10(2,13)14;/h15H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOGJURJPJBOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNCCCC(C)(F)F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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